![molecular formula C13H19NO B6416126 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine CAS No. 928330-36-3](/img/structure/B6416126.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is a derivative of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular and anti-diabetic .
Molecular Structure Analysis
The molecular structure of a related compound, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one, has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .
Scientific Research Applications
Dopamine D2 Receptor Ligands
Compounds with aromatic moiety and cyclic amine structures, similar to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, have been extensively researched for their potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors (D2Rs). These ligands have shown promise in addressing conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The critical features for high D2R affinity include the presence of aromatic and heteroaromatic lipophilic fragments, which are integral to the pharmacophore design for therapeutic agents targeting D2Rs (Jůza et al., 2022).
Lignin Acidolysis
The structural fragment of “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” bears resemblance to compounds involved in lignin acidolysis, a process critical for understanding the chemical breakdown and valorization of lignin into valuable chemicals. Research into the acidolysis of β-O-4-type lignin model compounds has shed light on the mechanisms of bond cleavage, which is pivotal for the development of sustainable methods to convert lignin into useful products (Yokoyama, 2015).
Anti-Cancer and Anti-Inflammatory Agents
Compounds with methoxyphenyl groups have been investigated for their potential as anti-cancer and anti-inflammatory agents. For instance, 4′-geranyloxyferulic acid, which shares a functional similarity with the methoxyphenyl group, has been highlighted for its capabilities in chemoprevention and treatment of colon cancer through dietary interventions. This underscores the potential of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Epifano et al., 2015).
Carboxylic Acid Recovery
The propenylamine portion of the compound under discussion is structurally related to entities involved in the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams. This is a critical process for the recovery of carboxylic acids used in the production of bio-based plastics, emphasizing the relevance of similar structural motifs in environmental engineering and sustainability efforts (Sprakel & Schuur, 2019).
Degradation of Hazardous Compounds
The amine and aromatic functionalities present in “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” are also key in the advanced oxidation processes (AOPs) for degrading nitrogen-containing hazardous compounds. This research is essential for the development of effective treatment strategies for contaminants that pose risks to human health and the environment (Bhat & Gogate, 2021).
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h4-9,14H,3,10-11H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOQWSQOVVSLF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.